molecular formula C29H28BrN3O5S B11089947 ethyl 4-({(2Z)-6-[(4-bromophenyl)carbamoyl]-3-[2-(4-methoxyphenyl)ethyl]-4-oxo-1,3-thiazinan-2-ylidene}amino)benzoate

ethyl 4-({(2Z)-6-[(4-bromophenyl)carbamoyl]-3-[2-(4-methoxyphenyl)ethyl]-4-oxo-1,3-thiazinan-2-ylidene}amino)benzoate

Cat. No.: B11089947
M. Wt: 610.5 g/mol
InChI Key: DFKQYWDRTNSGCL-UHFFFAOYSA-N
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Description

Ethyl 4-({(2Z)-6-[(4-bromophenyl)carbamoyl]-3-[2-(4-methoxyphenyl)ethyl]-4-oxo-1,3-thiazinan-2-ylidene}amino)benzoate is a complex organic compound characterized by its unique structure, which includes a thiazinan ring, bromophenyl, and methoxyphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-({(2Z)-6-[(4-bromophenyl)carbamoyl]-3-[2-(4-methoxyphenyl)ethyl]-4-oxo-1,3-thiazinan-2-ylidene}amino)benzoate involves multiple steps, starting with the preparation of intermediate compounds. The key steps typically include:

    Formation of the thiazinan ring: This is achieved through a cyclization reaction involving appropriate precursors.

    Introduction of the bromophenyl and methoxyphenyl groups: These groups are introduced through substitution reactions using brominated and methoxylated reagents.

    Esterification: The final step involves the esterification of the benzoate group with ethyl alcohol under acidic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-({(2Z)-6-[(4-bromophenyl)carbamoyl]-3-[2-(4-methoxyphenyl)ethyl]-4-oxo-1,3-thiazinan-2-ylidene}amino)benzoate can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the compound.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated reagents in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Ethyl 4-({(2Z)-6-[(4-bromophenyl)carbamoyl]-3-[2-(4-methoxyphenyl)ethyl]-4-oxo-1,3-thiazinan-2-ylidene}amino)benzoate has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl 4-({(2Z)-6-[(4-bromophenyl)carbamoyl]-3-[2-(4-methoxyphenyl)ethyl]-4-oxo-1,3-thiazinan-2-ylidene}amino)benzoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 4-bromophenylacetate: Similar in structure but lacks the thiazinan ring and methoxyphenyl group.

    4-bromophenyl 4-bromobenzoate: Contains bromophenyl groups but differs in the overall structure and functional groups.

Uniqueness

Ethyl 4-({(2Z)-6-[(4-bromophenyl)carbamoyl]-3-[2-(4-methoxyphenyl)ethyl]-4-oxo-1,3-thiazinan-2-ylidene}amino)benzoate is unique due to its complex structure, which includes multiple functional groups and a thiazinan ring

Properties

Molecular Formula

C29H28BrN3O5S

Molecular Weight

610.5 g/mol

IUPAC Name

ethyl 4-[[6-[(4-bromophenyl)carbamoyl]-3-[2-(4-methoxyphenyl)ethyl]-4-oxo-1,3-thiazinan-2-ylidene]amino]benzoate

InChI

InChI=1S/C29H28BrN3O5S/c1-3-38-28(36)20-6-10-23(11-7-20)32-29-33(17-16-19-4-14-24(37-2)15-5-19)26(34)18-25(39-29)27(35)31-22-12-8-21(30)9-13-22/h4-15,25H,3,16-18H2,1-2H3,(H,31,35)

InChI Key

DFKQYWDRTNSGCL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)N=C2N(C(=O)CC(S2)C(=O)NC3=CC=C(C=C3)Br)CCC4=CC=C(C=C4)OC

Origin of Product

United States

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